![molecular formula C15H17N7O2S B2965140 3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021090-17-4](/img/structure/B2965140.png)

3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

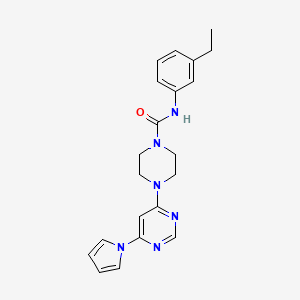

Anti-Diabetic Potential

A study conducted by Bindu et al. (2019) focused on a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. The compounds exhibited strong inhibition potential and were found with excellent antioxidant and insulinotropic activity, suggesting their potential as effective anti-diabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antimicrobial Activity

The antimicrobial properties of triazolo-pyridazine derivatives were investigated, with some compounds showing significant antibacterial and antifungal activities. This indicates the potential use of these compounds in treating microbial infections (Raval & Desai, 2005).

Anti-Inflammatory and Antihistaminic Effects

Gyoten et al. (2003) synthesized a series of compounds exhibiting both antihistaminic activity and an inhibitory effect on eosinophil infiltration, which could be beneficial in treating conditions like atopic dermatitis and allergic rhinitis. These findings underscore the therapeutic versatility of triazolo-pyridazine derivatives in addressing inflammatory and allergic conditions (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).

Antitumor Activity

Novel N-arylpyrazole-containing enaminones were synthesized and evaluated for their antitumor activity. These compounds, which include triazolo-pyridazine derivatives, showed inhibition effects on human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, indicating their potential as antitumor agents (Riyadh, 2011).

CNS and Antioxidant Properties

Pyridothiazine derivatives, related to the chemical structure , exhibited analgesic action in animal models, alongside moderate antioxidant activities. This suggests their potential application in managing pain and oxidative stress-related disorders (Malinka, Kaczmarz, Filipek, Sapa, & Głód, 2002).

Wirkmechanismus

Target of Action

The primary target of 3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is the AKT protein, a key player in the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth, and its dysregulation is often associated with cancer .

Mode of Action

3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine interacts with its target by inhibiting the phosphorylation of AKT . This inhibition disrupts the normal functioning of the PI3K/AKT/mTOR pathway, leading to changes in cellular processes .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway, which is involved in various cellular processes, including cell growth, proliferation, and survival . By inhibiting AKT phosphorylation, the compound disrupts this pathway, potentially leading to the death of cancer cells .

Pharmacokinetics

Its ability to inhibit akt phosphorylation suggests that it may have good bioavailability and can effectively reach its target within cells .

Result of Action

The inhibition of AKT phosphorylation by 3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine can lead to the disruption of the PI3K/AKT/mTOR pathway . This disruption can result in the death of cancer cells, providing a potential therapeutic effect .

Eigenschaften

IUPAC Name |

3-methyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O2S/c1-12-17-18-14-4-5-15(19-22(12)14)20-7-9-21(10-8-20)25(23,24)13-3-2-6-16-11-13/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWURNZHOHSYRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methylphenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2965058.png)

![2-([1,1'-biphenyl]-4-yl)-6,7-dimethoxy-3H-pyrazolo[5,1-a]isoindol-8(3aH)-one](/img/structure/B2965068.png)

![N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2965069.png)

![[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclododecylamine](/img/structure/B2965071.png)

![3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole](/img/structure/B2965072.png)

![2-Amino-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile;4-methylmorpholine](/img/structure/B2965073.png)

![1-{3-[methyl(phenyl)amino]propyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2965078.png)